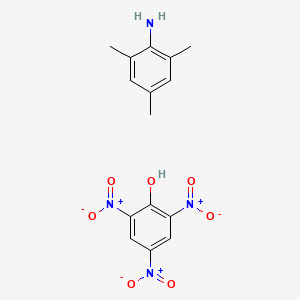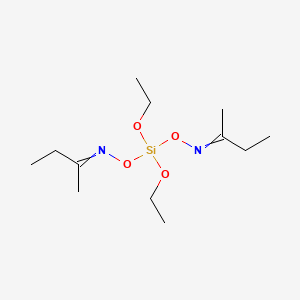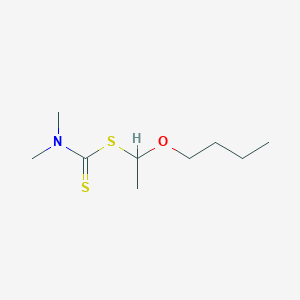![molecular formula C29H43NO3 B14358067 3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 91173-12-5](/img/structure/B14358067.png)
3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound that features a cyclohexadienone core with octyloxy and anilino substituents
Preparation Methods
The synthesis of 3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can be achieved through a series of organic reactions. One common method involves the reaction of cyclohexa-2,4-dien-1-one with octyloxy and anilino derivatives under specific conditions. The reaction typically requires a base to deprotonate the starting materials, followed by a condensation reaction to form the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The octyloxy and anilino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one include:
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexadienone core but differ in their substituents.
Anilino derivatives: Compounds with anilino groups attached to different cores.
Octyloxy derivatives: Compounds with octyloxy groups attached to various aromatic or alicyclic systems.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
Properties
CAS No. |
91173-12-5 |
|---|---|
Molecular Formula |
C29H43NO3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
5-octoxy-2-[(4-octoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C29H43NO3/c1-3-5-7-9-11-13-21-32-27-19-16-26(17-20-27)30-24-25-15-18-28(23-29(25)31)33-22-14-12-10-8-6-4-2/h15-20,23-24,31H,3-14,21-22H2,1-2H3 |
InChI Key |
CIQLBAXNVUYTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


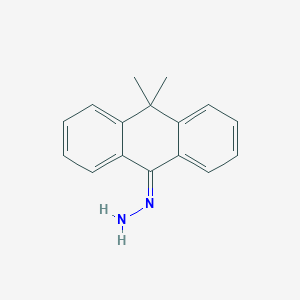

![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
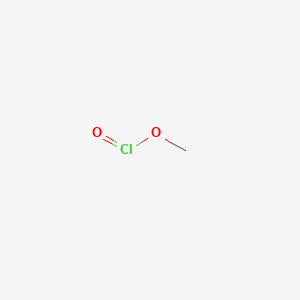

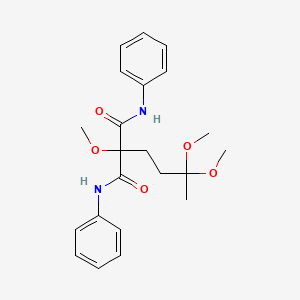
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
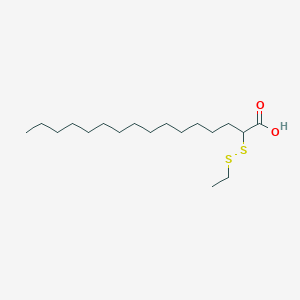
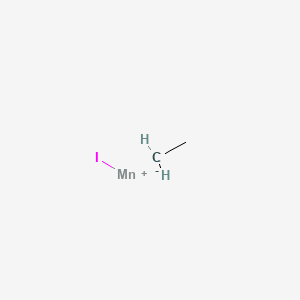
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
